molecular formula C21H24N2O B13418839 4-Morpholin-4-yl-2,2-diphenylpentanenitrile CAS No. 5424-13-5

4-Morpholin-4-yl-2,2-diphenylpentanenitrile

Cat. No.: B13418839
CAS No.: 5424-13-5
M. Wt: 320.4 g/mol
InChI Key: AVTGNCPHDBVRPD-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-2,2-diphenylpentanenitrile is an organic compound that features a morpholine ring and two phenyl groups attached to a pentanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-yl-2,2-diphenylpentanenitrile typically involves the reaction of morpholine with 2,2-diphenylpentanenitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-yl-2,2-diphenylpentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Morpholin-4-yl-2,2-diphenylpentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-yl-2,2-diphenylpentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholin-4-yl-2,2-diphenylpentanenitrile is unique due to its specific combination of a morpholine ring and two phenyl groups attached to a pentanenitrile backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

5424-13-5

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

4-morpholin-4-yl-2,2-diphenylpentanenitrile

InChI

InChI=1S/C21H24N2O/c1-18(23-12-14-24-15-13-23)16-21(17-22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18H,12-16H2,1H3

InChI Key

AVTGNCPHDBVRPD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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